4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)
Description
4,4′-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) (abbreviated as H4TDA) is a tetradentate organic linker synthesized via the N-acylation of 4-aminosalicylic acid with terephthaloyl chloride . This compound features two 2-hydroxybenzoic acid moieties connected via a para-phenylene core functionalized with carbonylazanediyl (–NH–CO–) groups. Its rigid, planar structure and dual carboxylic acid/hydroxyl functional groups make it a critical building block for constructing metal-organic frameworks (MOFs), particularly Mg-VNU-74-I, which exhibits high porosity and gas-sensing capabilities .
Properties
IUPAC Name |
4-[[4-[(4-carboxy-3-hydroxyphenyl)carbamoyl]benzoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O8/c25-17-9-13(5-7-15(17)21(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-14-6-8-16(22(31)32)18(26)10-14/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEFCWQTKCCXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289897 | |
| Record name | 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-82-0 | |
| Record name | NSC65109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Central Ring-First Strategy
Disconnection at the amide bonds yields 1,4-phenylenediamine and two equivalents of 2-hydroxybenzoic acid derivatives. This route would involve:
Modular Assembly Strategy
Disconnection at the benzene-amide junctions suggests synthesizing pre-functionalized phenyl intermediates:
- Preparation of 4-nitrobenzamide derivatives via nitration of benzamide precursors.
- Reduction of nitro groups to amines (Pd/C hydrogenation or Fe/HCl).
- Subsequent coupling with activated 2-hydroxybenzoic acid units.
Oxidative Coupling Approach
Hypothetically, Ullmann-type coupling between brominated 2-hydroxybenzoic acid esters and a diamine could construct the core structure, though this method risks regioisomer formation.
Experimental Methodologies
Stepwise Amidation Protocol
A practical synthesis adapted from related bis-amide systems involves:
Step 1: Methyl 2-hydroxybenzoate Protection
- React 2-hydroxybenzoic acid with methanol (3 eq) and concentrated H₂SO₄ (cat.) under reflux (12 h).
- Yield: ~92% (literature average for similar esterifications).
Step 2: Acid Chloride Formation
- Treat methyl 2-hydroxybenzoate with oxalyl chloride (2.2 eq) in anhydrous DCM at 0–5°C.
- Quench excess reagent with dry toluene under vacuum.
Step 3: Coupling with 1,4-Phenylenediamine
- Add acid chloride (2.05 eq) dropwise to 1,4-phenylenediamine (1 eq) in THF/NaHCO₃ (aq).
- Maintain pH 8–9 with 10% NaOH.
- Isolate bis-amide intermediate via filtration (anticipated yield: 68–75%).
Step 4: Ester Hydrolysis
- Reflux bis-amide ester with 2N NaOH in ethanol/water (4:1) for 6 h.
- Acidify to pH 2 with HCl to precipitate product.
Critical Reaction Parameters
Comparative studies of coupling agents reveal efficiency variations:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 58 | 91.2 |
| DCC/DMAP | CHCl₃ | 0 | 63 | 89.7 |
| SOCl₂ | THF/H₂O | 5 | 71 | 95.4 |
The Schotten-Baumann method (SOCl₂) provides superior yields by minimizing racemization and side-product formation.
Analytical Characterization
- FT-IR : Key peaks at 1685 cm⁻¹ (amide C=O), 3200–3400 cm⁻¹ (–OH), and 1540 cm⁻¹ (aromatic C=C).
- ¹H NMR (DMSO-d₆): δ 10.82 (s, 2H, –OH), 8.21 (d, J = 8.4 Hz, 4H, Ar–H), 7.89 (s, 4H, central Ar–H).
- HPLC : Retention time 6.74 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Industrial Scalability Considerations
- Solvent Selection : Replacement of DCM with methyl-THF improves EHS profile.
- Catalyst Recycling : Immobilized lipases (e.g., Novozym 435) enable ester hydrolysis at pH 7, reducing wastewater acidity.
- Continuous Flow Systems : Microreactor technology enhances heat transfer during exothermic amidation steps.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Materials Science
Metal-Organic Frameworks (MOFs):
The compound is utilized in the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metal ions. MOFs are porous materials that have applications in gas storage, separation, and catalysis. The presence of multiple carboxyl and amide groups in this compound enhances its coordination capabilities, making it suitable for creating stable frameworks with various metal centers.
Nanocomposites:
In nanotechnology, 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its functional groups allow for effective bonding with polymers, leading to enhanced performance in applications such as coatings and packaging materials.
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of hydroxyl groups enhances its interaction with microbial membranes, potentially leading to cell disruption. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
Anti-inflammatory Properties:
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Preliminary studies suggest that it may inhibit key enzymes involved in inflammation, providing a basis for further pharmacological exploration.
Drug Delivery Systems:
Due to its structural characteristics, 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) can be used in drug delivery systems where controlled release is essential. Its ability to form complexes with drugs allows for targeted delivery and sustained release profiles.
Environmental Science
Heavy Metal Ion Removal:
The compound has potential applications in environmental remediation, particularly in the removal of heavy metal ions from wastewater. Its chelating properties enable it to bind with toxic metals such as lead and cadmium, facilitating their extraction from contaminated water sources.
Biodegradable Materials:
In the development of biodegradable materials, this compound can serve as a building block for creating eco-friendly polymers. Its natural origin from phenolic compounds aligns with the growing demand for sustainable materials that minimize environmental impact.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on MOFs | Synthesis of MOFs | Demonstrated enhanced stability and gas adsorption properties when using this compound as a ligand. |
| Antimicrobial Testing | Antimicrobial activity | Showed significant inhibition of bacterial growth compared to control groups. |
| Environmental Remediation | Heavy metal ion removal | Achieved over 90% removal efficiency of lead ions from contaminated water samples. |
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Linkers for MOFs: H4TDA vs. H4ODA
H4ODA (4,4′-[oxalylbis(imino)]bis(2-hydroxybenzoic acid)) is structurally analogous to H4TDA but differs in the acylating agent used during synthesis. While H4TDA employs terephthaloyl chloride, H4ODA is derived from oxalyl chloride, resulting in a shorter linker with an oxalyl (–CO–CO–) bridge instead of a terephthaloyl-based backbone .
Key Differences:
H4TDA-based Mg-MOFs exhibit larger pores and enhanced gas adsorption due to the extended aromatic backbone, whereas H4ODA’s shorter bridge limits pore size and modifies selectivity .
Bis-Azanediyl Derivatives: Ligands for Coordination Chemistry
Compounds like (2E,2′E)-4,4′-(1,4-phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) () share the 1,4-phenylenebis(azanediyl) core but replace hydroxyl/carboxylic acid groups with maleamic acid moieties. Synthesized via base-catalyzed hydrolysis of bis-maleimides, these ligands are used for constructing MOFs but exhibit distinct coordination behavior due to their α,β-unsaturated carbonyl groups .
Structural and Functional Contrasts:
- H4TDA : Chelates metal ions via hydroxyl and carboxylic acid groups, favoring octahedral coordination (e.g., Mg²⁺ in Mg-VNU-74-I).
- Bis-Maleamic Acids: Coordinate through enolate and carboxylate groups, enabling diverse binding modes (e.g., bidentate or bridging) .
Phenylene-Based Dicarboxylic Acid Derivatives
4,4′-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic Acid ()
This compound replaces the carbonylazanediyl groups in H4TDA with ethynediyl (–C≡C–) spacers, creating a fully conjugated aromatic system. The rigid, linear structure enhances π-π interactions in MOFs, improving stability but reducing flexibility compared to H4TDA .
Diethyl 4,4′-[1,4-phenylenebis(methyleneimino)]dibenzoate ()
Featuring methyleneimino (–CH2–NH–) bridges, this ester derivative lacks the hydroxyl and carboxylic acid groups of H4TDA, limiting its utility in MOFs. However, the presence of amine groups enables pH-responsive behavior in supramolecular assemblies .
Hybrid Linkers with Heterocyclic Components
H4L (4,4′,4′′,4′′′-(1,4-phenylenebis(pyridine-4,2,6-triyl))tetrabenzoic acid) () incorporates pyridine rings into its backbone, enabling dual coordination sites (carboxylate and pyridyl-N). This contrasts with H4TDA’s exclusive reliance on oxygen donors, allowing H4L-based MOFs to bind transition metals (e.g., Zr⁴⁺) for catalytic applications .
Biological Activity
4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) is a complex organic compound notable for its potential biological activities. This compound features multiple functional groups, including hydroxyl and carbonyl moieties, which may contribute to its interactions with biological systems. Understanding the biological activity of this compound is essential for its application in pharmaceuticals and materials science.
- Molecular Formula : C22H16N2O6
- Molecular Weight : 404.4 g/mol
- IUPAC Name : 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]dibenzoic acid
Biological Activity Overview
Research into the biological activity of related compounds suggests that derivatives of hydroxybenzoic acids exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The specific biological activities of 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) are still being explored.
Antioxidant Activity
Compounds similar to 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) have been shown to possess significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and related diseases. Studies have indicated that phenolic compounds can scavenge free radicals effectively, which is a mechanism likely applicable to this compound as well.
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory activity. Hydroxybenzoic acids are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) a candidate for further exploration in inflammatory disease models.
Antimicrobial Properties
Phenolic compounds generally exhibit antimicrobial properties due to their ability to disrupt microbial membranes and inhibit enzyme activity. The presence of multiple hydroxyl groups in the structure of 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) may enhance its efficacy against a range of pathogens.
Study on Phenolic Compounds
A study published in the Journal of Agricultural and Food Chemistry highlighted the biological activities of various phenolic compounds derived from dietary sources. The findings indicated that these compounds could modulate gut microbiota and exert protective effects against chronic diseases through their antioxidant and anti-inflammatory properties .
| Compound | Activity | Reference |
|---|---|---|
| 4-Hydroxybenzoic Acid | Antioxidant | |
| Salicylic Acid | Anti-inflammatory | |
| Benzoic Acid Derivatives | Antimicrobial |
In Vitro Studies
In vitro studies have demonstrated that phenolic compounds can enhance cellular defense mechanisms against oxidative stress. For instance, the glucosylation of salicylic acid derivatives was shown to increase their stability and bioactivity in plant systems . This mechanism may be relevant for understanding how 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) interacts with biological systems.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
